N-Benzyl-N-(cyclohex-1-en-1-yl)pyridine-2-carboxamide
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Overview
Description
N-Benzyl-N-(cyclohex-1-en-1-yl)pyridine-2-carboxamide is a chemical compound that belongs to the class of carboxamides It is characterized by the presence of a benzyl group, a cyclohexenyl group, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N-(cyclohex-1-en-1-yl)pyridine-2-carboxamide typically involves the reaction of benzylamine with cyclohex-1-en-1-ylpyridine-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include stirring the reactants at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems can help in maintaining consistent reaction parameters, thereby enhancing the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-N-(cyclohex-1-en-1-yl)pyridine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl or cyclohexenyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carboxamides or other derivatives.
Scientific Research Applications
N-Benzyl-N-(cyclohex-1-en-1-yl)pyridine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-Benzyl-N-(cyclohex-1-en-1-yl)pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-N-(1-phenylethyl)cyclohexanamine: Similar in structure but with a phenylethyl group instead of a cyclohexenyl group.
N-[2-(1-Cyclohexen-1-yl)ethyl]-4-methoxybenzeneacetamide: Contains a methoxybenzeneacetamide group instead of a pyridine ring.
Uniqueness
N-Benzyl-N-(cyclohex-1-en-1-yl)pyridine-2-carboxamide is unique due to the presence of the pyridine ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific applications where the pyridine moiety plays a crucial role in the compound’s activity.
Properties
CAS No. |
61666-82-8 |
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Molecular Formula |
C19H20N2O |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
N-benzyl-N-(cyclohexen-1-yl)pyridine-2-carboxamide |
InChI |
InChI=1S/C19H20N2O/c22-19(18-13-7-8-14-20-18)21(17-11-5-2-6-12-17)15-16-9-3-1-4-10-16/h1,3-4,7-11,13-14H,2,5-6,12,15H2 |
InChI Key |
XFDFBXSVTQSNLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)N(CC2=CC=CC=C2)C(=O)C3=CC=CC=N3 |
Origin of Product |
United States |
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